Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-diethyl-
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Overview
Description
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-diethyl- is a complex organic compound with significant applications in various fields, particularly in medicinal chemistry. This compound is known for its potential anticancer properties due to its ability to act as an alkylating agent, which can interfere with DNA replication in cancer cells .
Preparation Methods
The synthesis of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-diethyl- involves multiple steps. One common method includes the nitrosation of secondary amines using nitrosonium ions (NO+) under mild and homogeneous conditions . The reaction typically employs reagents such as tert-butyl nitrite (TBN) and 18-crown-6, which facilitate the formation of the nitroso group. Industrial production methods may involve large-scale nitrosation processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-diethyl- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various derivatives for studying structure-activity relationships.
Biology: The compound is investigated for its potential to modify biological macromolecules, such as DNA and proteins.
Industry: It may be used in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-diethyl- involves its ability to act as an alkylating agent. The compound can form covalent bonds with DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA bases, particularly guanine, and the pathways involved are related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N,N-diethyl- is unique due to its specific structure and functional groups. Similar compounds include:
Carmustine (BCNU): Another alkylating agent used in cancer treatment.
Lomustine (CCNU): Similar in structure and function, used for treating brain tumors.
Semustine (MeCCNU): Used in chemotherapy for various cancers.
Streptozotocin: A glucose-containing nitrosourea with high mutagenic activity. These compounds share the nitrosourea moiety but differ in their specific substituents and applications.
Properties
CAS No. |
91893-34-4 |
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Molecular Formula |
C9H19ClN4O4S |
Molecular Weight |
314.79 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[2-(diethylsulfamoyl)ethyl]-1-nitrosourea |
InChI |
InChI=1S/C9H19ClN4O4S/c1-3-13(4-2)19(17,18)8-6-11-9(15)14(12-16)7-5-10/h3-8H2,1-2H3,(H,11,15) |
InChI Key |
VQKCEDDRDIQHGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)CCNC(=O)N(CCCl)N=O |
Origin of Product |
United States |
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